molecular formula C9H8N4O2 B2690207 methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate CAS No. 1279815-76-7

methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate

Cat. No.: B2690207
CAS No.: 1279815-76-7
M. Wt: 204.189
InChI Key: QBIMDRJEFXVOOT-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with methyl imidazole-1-carboxylate in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole or pyrimidine derivatives .

Scientific Research Applications

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Methylimidazole: Shares the imidazole ring but lacks the pyrimidine moiety.

    Pyrimidine-5-carboxylate: Contains the pyrimidine ring but lacks the imidazole moiety.

    Imidazo[1,2-a]pyrimidine derivatives: Structurally related compounds with fused imidazole and pyrimidine rings.

Uniqueness: Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-imidazol-1-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-8(14)7-4-11-9(12-5-7)13-3-2-10-6-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIMDRJEFXVOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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